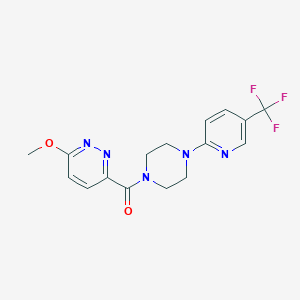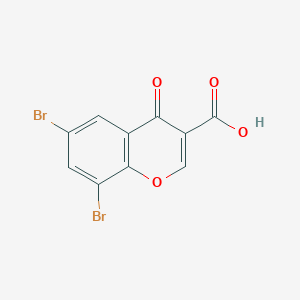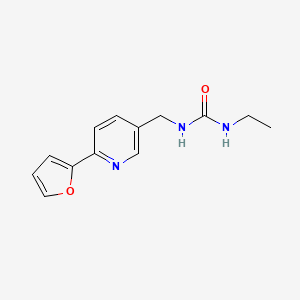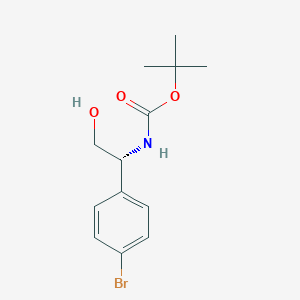
(6-Methoxypyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxypyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of application involves the synthesis of new pyridine derivatives, including those similar to the specified compound, to evaluate their antimicrobial activity. These derivatives are synthesized using substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with variable and modest antimicrobial properties against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Pain Management
Research has also identified derivatives as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel, showcasing an analgesic effect in pain management models. This indicates their potential in developing treatments for conditions characterized by mechanical hyperalgesia (Tsuno et al., 2017).
Diabetes Treatment
Another application is in the development of dipeptidyl peptidase IV inhibitors, with studies examining the pharmacokinetics, metabolism, and excretion of related compounds in rats, dogs, and humans. Such research underlines the role of these derivatives in managing type 2 diabetes by highlighting their elimination pathways and metabolic profiles (Sharma et al., 2012).
Antagonists Development
Further investigations involve the generation of specific piperidine(methan)amines as potential Substance P antagonists. These compounds, through their synthesis and structural characterization, provide insights into developing treatments for conditions mediated by Substance P, a neuropeptide involved in the transmission of pain (Knoops et al., 1997).
Molecular Interaction Studies
Studies on the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, shed light on the binding dynamics and structural requirements for receptor antagonism. This research helps in understanding how structural modifications of compounds like the one can influence their activity and specificity towards certain receptors (Shim et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases , and voltage-gated sodium channels Na v 1.7 and Na v 1.8 . These targets play crucial roles in bacterial cell viability and virulence, and pain signaling in humans, respectively.
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that this compound may interact with its targets to inhibit their function . This inhibition could lead to attenuation of bacterial growth or modulation of pain signaling pathways.
Biochemical Pathways
Inhibition of bacterial phosphopantetheinyl transferases can thwart bacterial growth by attenuating secondary metabolism . Inhibition of Na v 1.7 and Na v 1.8 can affect the transmission of pain signals .
Pharmacokinetics
A structurally similar compound, ml267, has been highlighted for its in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .
Result of Action
Based on the effects of structurally similar compounds, it can be hypothesized that this compound may attenuate bacterial growth or modulate pain signaling pathways .
properties
IUPAC Name |
(6-methoxypyridazin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-26-14-5-3-12(21-22-14)15(25)24-8-6-23(7-9-24)13-4-2-11(10-20-13)16(17,18)19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGPUTUHUMTWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide](/img/structure/B2837082.png)



![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2837091.png)



![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2837096.png)
![N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2837098.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)
